molecular formula C12H15NO B1381509 3-Phenethylpyrrolidin-2-one CAS No. 1566530-79-7

3-Phenethylpyrrolidin-2-one

Cat. No. B1381509
M. Wt: 189.25 g/mol
InChI Key: CSWKEJRXBCOELI-UHFFFAOYSA-N
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Description

3-Phenethylpyrrolidin-2-one is a compound with the CAS Number: 1566530-79-7 . It is also known as Phenylpiracetam or Carphedon, and is classified as a nootropic drug that improves cognitive function without causing significant side effects.


Synthesis Analysis

A selective synthesis of pyrrolidin-2-ones involves a domino process including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .


Molecular Structure Analysis

The InChI code for 3-Phenethylpyrrolidin-2-one is 1S/C12H15NO/c14-12-11(8-9-13-12)7-6-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,13,14) and the InChI key is CSWKEJRXBCOELI-UHFFFAOYSA-N .


Chemical Reactions Analysis

The formation of pyrrolidin-2-ones involves a cascade of reactions including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .


Physical And Chemical Properties Analysis

3-Phenethylpyrrolidin-2-one has a molecular weight of 189.26 g/mol . It is a powder at room temperature .

Scientific Research Applications

Application 1: Selective Synthesis

  • Summary of the Application : Pyrrolidin-2-ones are synthesized via the cascade reactions of N-substituted piperidines . This process is used to create compounds with potent biological activities and diverse functional properties .
  • Methods of Application or Experimental Procedures : The formation of pyrrolidin-2-ones involves a domino process including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .
  • Results or Outcomes : This method allows for the selective synthesis of pyrrolidin-2-ones and 3-iodopyrroles from the same substrates, with the selectivity easily tuned by using a specific oxidant and additive .

Application 2: Drug Discovery

  • Summary of the Application : The pyrrolidine ring is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . It is a versatile scaffold for novel biologically active compounds .
  • Methods of Application or Experimental Procedures : The review discusses the synthetic strategies used, including ring construction from different cyclic or acyclic precursors, and functionalization of preformed pyrrolidine rings .
  • Results or Outcomes : The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Application 3: Antimicrobial Activity

  • Summary of the Application : Pyrrolone and pyrrolidinone derivatives have been found to exhibit antimicrobial activity .
  • Methods of Application or Experimental Procedures : The antimicrobial activity is typically evaluated using in vitro assays against a range of bacterial and fungal strains .
  • Results or Outcomes : These compounds have been found to inhibit the growth of various microorganisms, making them potential candidates for the development of new antimicrobial agents .

Application 4: Anticancer Activity

  • Summary of the Application : Pyrrolone and pyrrolidinone derivatives have shown anticancer activity .
  • Methods of Application or Experimental Procedures : The anticancer activity is usually assessed using in vitro assays against various cancer cell lines .
  • Results or Outcomes : These compounds have demonstrated the ability to inhibit the proliferation of cancer cells, suggesting their potential as novel anticancer agents .

Application 5: Anti-inflammatory Activity

  • Summary of the Application : Pyrrolone and pyrrolidinone derivatives have been found to exhibit anti-inflammatory activity .
  • Methods of Application or Experimental Procedures : The anti-inflammatory activity is typically evaluated using in vitro assays against a range of inflammatory markers .
  • Results or Outcomes : These compounds have been found to inhibit the production of various inflammatory markers, making them potential candidates for the development of new anti-inflammatory agents .

Application 6: Antidepressant Activity

  • Summary of the Application : Pyrrolone and pyrrolidinone derivatives have shown antidepressant activity .
  • Methods of Application or Experimental Procedures : The antidepressant activity is usually assessed using in vitro assays against various depression-related targets .
  • Results or Outcomes : These compounds have demonstrated the ability to inhibit the activity of depression-related targets, suggesting their potential as novel antidepressant agents .

Safety And Hazards

The safety information for 3-Phenethylpyrrolidin-2-one includes several hazard statements such as H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

Pyrrolidine compounds, including 3-Phenethylpyrrolidin-2-one, are of great interest in drug discovery due to their wide range of pharmacological properties . They are seen as a versatile scaffold for the design of new compounds with different biological profiles .

properties

IUPAC Name

3-(2-phenylethyl)pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO/c14-12-11(8-9-13-12)7-6-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSWKEJRXBCOELI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)C1CCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Phenethylpyrrolidin-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
CI Jette - 2021 - search.proquest.com
Research in the Stoltz group is focused on the development of synthetic methods for the preparation of stereochemically rich molecules and the total synthesis of complex natural …
Number of citations: 0 search.proquest.com

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